

An In-depth Technical Guide to the Biochemical Properties of Phytochelatin 3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatin 3 (PC3) is a crucial peptide involved in heavy metal detoxification in a wide range of organisms, including plants, fungi, and nematodes.[1] As a member of the phytochelatin family, which are oligomers of glutathione, PC3 plays a vital role in chelating toxic metal ions, thereby mitigating their harmful effects.[1] This technical guide provides a comprehensive overview of the core biochemical properties of PC3, with a focus on its structure, synthesis, and metal-binding characteristics. Detailed experimental protocols and data are presented to facilitate further research and potential applications in drug development and phytoremediation.

Core Biochemical Properties of Phytochelatin 3

Phytochelatin 3 is a thiol-rich peptide with the general structure (γ-glutamyl-cysteine)₃-glycine. Its primary function is to bind and sequester heavy metal ions, thus preventing them from interfering with essential cellular processes.

Table 1: Physicochemical Properties of Phytochelatin 3



Property	Value	Reference
Molecular Formula	C26H41N7O14S3	[2][3]
Molecular Weight	771.84 g/mol	[2]
Structure	(γ-Glu-Cys)₃-Gly	[4]
Solubility	Water soluble	[2]
Isoelectric Point (pI)	Not explicitly found in search results. However, the presence of multiple carboxylic acid groups from the glutamate and glycine residues suggests an acidic pl.	

Heavy Metal Chelation

Phytochelatins are known to form stable complexes with a variety of heavy metal ions, including cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenic (As³⁺).[1][5][6] The cysteine residues' sulfhydryl (-SH) groups are primarily responsible for coordinating with the metal ions.[5]

The thermodynamic stability of phytochelatin-metal complexes generally follows the order: $Zn^{2+} \ge Cu^{2+} \ge Fe^{2+} > Mg^{2+} > Ca^{2+}$.[5][7] While specific binding affinity constants (Kd) for PC3 with various metals are not extensively documented in the provided search results, the formation of Zn(II)-PC3 complexes has been observed using mass spectrometry, with a singly charged complex [L+Zn]+ detected at an m/z of 834.2 and a doubly charged complex at an m/z of 417.7.[8][9] Spectrophotometric studies have determined the log K^{7,4} values for Cd(II) complexes with various phytochelatins, indicating a high affinity that increases with the number of y-Glu-Cys units up to PC4.[5]

Table 2: Metal Binding Characteristics of Phytochelatins

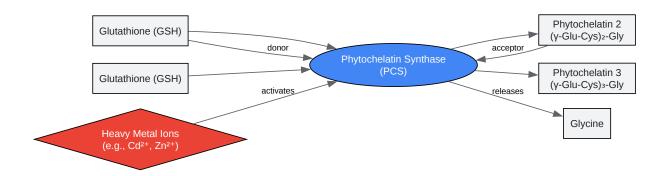


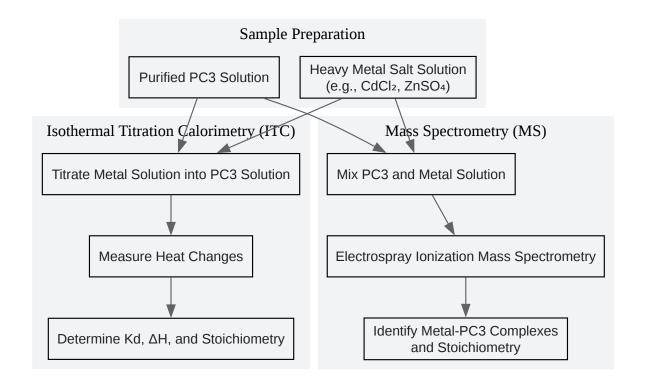
Metal Ion	Binding Information	Reference
Cadmium (Cd ²⁺)	High affinity; log $K^{7.4}$ for PC ₂ is 6.2 and for PC ₄ is 7.5.	[5]
Zinc (Zn²+)	High affinity, comparable to or greater than Cu ²⁺ .	[5][7]
Copper (Cu ²⁺)	High affinity.	[5][7]
Lead (Pb ²⁺)	Binds to phytochelatins for sequestration.	[1]
Arsenic (As ³⁺)	Forms complexes with phytochelatins for detoxification.	[6]

Signaling and Biosynthesis

The synthesis of phytochelatins is induced by the presence of heavy metal ions.[1] The enzyme phytochelatin synthase (PCS) catalyzes the transfer of a γ-glutamyl-cysteine moiety from a glutathione (GSH) molecule to another GSH molecule or a growing phytochelatin chain.[10][11] This process does not require a nucleic acid template and is a post-translational modification. [11]







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